Methyl 3-formyl-1-methylindole-7-carboxylate
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Overview
Description
Methyl 3-formyl-1-methylindole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of Methyl 3-formyl-1-methylindole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Methyl 3-formyl-1-methylindole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Condensation: The compound can undergo condensation reactions with various nucleophiles to form more complex structures.
Scientific Research Applications
Methyl 3-formyl-1-methylindole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-formyl-1-methylindole-7-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can act as an inhibitor of specific enzymes or as a ligand for receptors involved in signaling pathways .
Comparison with Similar Compounds
Methyl 3-formyl-1-methylindole-7-carboxylate can be compared with other indole derivatives such as:
1-methylindole-3-carboxaldehyde: Similar in structure but lacks the methoxycarbonyl group, which may affect its reactivity and biological activity.
Indole-3-carboxaldehyde: Lacks the methyl and methoxycarbonyl groups, leading to different chemical properties and applications.
Methyl 1H-indole-7-carboxylate:
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-formyl-1-methylindole-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-6-8(7-14)9-4-3-5-10(11(9)13)12(15)16-2/h3-7H,1-2H3 |
InChI Key |
GODFATFGUGOERC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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